molecular formula C18H19N3O3 B2542464 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 349410-58-8

2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2542464
CAS No.: 349410-58-8
M. Wt: 325.368
InChI Key: CTDWOWIAEZCJQN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$ NMR spectrum of this compound exhibits distinct signals for the piperazine, phenyl, and nitroaryl groups. Protons on the piperazine ring resonate as multiplets at $$ \delta $$ 2.65–3.45 ppm, while the aromatic protons of the phenyl and nitrophenyl groups appear as doublets between $$ \delta $$ 6.80–8.20 ppm. The methylene group adjacent to the carbonyl ($$ \text{CH}_2\text{C=O} $$) shows a triplet at $$ \delta $$ 4.25 ppm ($$ J = 5.8 \, \text{Hz} $$) due to coupling with the piperazine NH.

$$ ^{13}\text{C} $$ NMR data confirm the presence of the ethanone carbonyl at $$ \delta $$ 168–170 ppm and the nitro-substituted aromatic carbons at $$ \delta $$ 124–148 ppm. The quaternary carbon of the piperazine ring resonates near $$ \delta $$ 50–55 ppm.

Infrared (IR) Spectroscopy

IR absorption bands for the compound include:

  • A strong carbonyl stretch at $$ \nu = 1680–1700 \, \text{cm}^{-1} $$ ($$ \text{C=O} $$).
  • Asymmetric and symmetric nitro group vibrations at $$ \nu = 1520 \, \text{cm}^{-1} $$ and $$ \nu = 1350 \, \text{cm}^{-1} $$.
  • C—H stretching modes of the aromatic rings at $$ \nu = 3010–3100 \, \text{cm}^{-1} $$.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 351.4 ([M+H]$$^+$$), consistent with the molecular formula $$ \text{C}{19}\text{H}{19}\text{N}3\text{O}3 $$. Fragmentation patterns include loss of the nitro group ($$ \Delta m/z = -46 $$) and cleavage of the piperazine-ethanone bond ($$ \Delta m/z = -105 $$).

Computational Modeling of Electronic Properties

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the electronic structure of this compound. The nitro group’s electron-withdrawing effect polarizes the aromatic ring, reducing electron density at the para position ($$ \sigma_p^+ = +0.78 $$). This polarization enhances the compound’s electrophilicity, as evidenced by a low LUMO energy ($$ -1.92 \, \text{eV} $$) localized on the nitroaryl moiety.

Table 2: DFT-calculated electronic parameters

Parameter Value
HOMO (eV) -6.45
LUMO (eV) -1.92
HOMO-LUMO gap (eV) 4.53
Dipole moment (Debye) 5.78

The electrostatic potential surface (EPS) map highlights regions of high electron density around the nitro group and carbonyl oxygen, suggesting sites for nucleophilic attack. Molecular dynamics simulations further indicate that the chair conformation of the piperazine ring remains stable in solution, with an energy barrier of $$ \Delta G^\ddagger = 58–62 \, \text{kJ mol}^{-1} $$ for ring inversion.

Properties

IUPAC Name

2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(14-15-6-8-17(9-7-15)21(23)24)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDWOWIAEZCJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The most widely reported method involves nucleophilic aromatic substitution between 4-nitrochlorobenzene and a preformed 4-phenylpiperazine-ethanone intermediate. This two-step process ensures regioselective nitro group introduction:

Step 1: Synthesis of 1-(4-Phenylpiperazin-1-yl)Ethanone
Piperazine reacts with chloroacetone in a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO) under basic conditions (potassium carbonate, K₂CO₃). The reaction proceeds via SN2 mechanism, yielding 1-(piperazin-1-yl)ethanone, which is subsequently N-arylated with bromobenzene using a copper(I) catalyst.

Step 2: Nitro Group Introduction
1-(4-Phenylpiperazin-1-yl)ethanone undergoes NAS with 4-nitrochlorobenzene in refluxing DMSO (110–120°C) for 12–24 hours. Tetrabutylammonium iodide (TBAI) serves as a phase-transfer catalyst, enhancing reaction efficiency. Precipitation with isopropanol isolates the product, yielding 60–75%.

Ullmann-Type Coupling

An alternative one-pot method employs Ullmann coupling between 4-nitrophenylboronic acid and 1-(4-bromophenyl)piperazin-1-yl)ethanone. This palladium-catalyzed (Pd(OAc)₂) reaction occurs in tetrahydrofuran (THF) at 80°C, achieving 68% yield. While efficient, this route demands stringent anhydrous conditions and elevated costs due to palladium catalysts.

Reductive Amination Pathway

A less common approach involves reductive amination of 4-nitroacetophenone with 1-phenylpiperazine. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates imine formation and subsequent reduction at room temperature. However, competing side reactions limit yields to 45–50%, making this method less industrially viable.

Optimization of Reaction Conditions

Solvent and Base Selection

Parameter Optimal Conditions Yield Impact
Solvent DMSO or NMP Maximizes solubility
Base K₂CO₃ or Cs₂CO₃ Enhances nucleophilicity
Catalyst TBAI (5 mol%) Accelerates NAS rate

Polar aprotic solvents like DMSO stabilize transition states in NAS, while K₂CO₃ deprotonates the piperazine nitrogen, increasing reactivity. Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) improves yields by 8–12% due to stronger basicity.

Temperature and Time

Elevated temperatures (110–120°C) are critical for NAS completion, reducing reaction times from 48 hours to 12–18 hours. Prolonged heating beyond 24 hours promotes decomposition, lowering yields by 15–20%.

Workup and Purification

Crude product isolation via isopropanol precipitation removes unreacted 4-nitrochlorobenzene, which remains soluble in the mother liquor. Recrystallization from ethanol/water (3:1) further purifies the compound to >98% purity.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
NAS (Two-Step) 60–75 95–98 High Industrial
Ullmann Coupling 65–68 97–99 Moderate Lab-scale
Reductive Amination 45–50 90–92 Low Non-viable

The NAS route dominates industrial synthesis due to cost-effectiveness and scalability. Ullmann coupling, though high-yielding, is restricted by palladium expenses. Reductive amination’s poor efficiency limits its utility.

Mechanistic Insights and Side Reactions

Competing Pathways in NAS

  • Over-alkylation : Excess 4-nitrochlorobenzene leads to di-substituted piperazine byproducts. Maintaining a 1:1.3 molar ratio (piperazine:nitrochlorobenzene) suppresses this.
  • Nitro Group Reduction : Trace moisture triggers partial nitro-to-amine reduction, detectable via LC-MS. Rigorous solvent drying (molecular sieves) mitigates this.

Catalytic Challenges in Ullmann Coupling

Palladium catalysts deactivate via nanoparticle aggregation. Adding triphenylphosphine (PPh₃) as a ligand stabilizes Pd(0), sustaining catalytic activity over 5–6 cycles.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors for NAS, reducing reaction times to 2–4 hours. Microfluidic channels enhance heat transfer, minimizing decomposition.

Green Chemistry Adaptations

  • Solvent Recycling : DMSO recovery via vacuum distillation reduces waste by 70%.
  • Catalyst Reuse : Immobilized TBAI on silica gel allows 3–4 reuses without yield loss.

Chemical Reactions Analysis

Primary Reaction Pathway

The compound is synthesized via the acylation of the piperazine nitrogen atom with 4-nitrophenylacetyl chloride. This reaction typically involves:

  • Reagents : Piperazine derivative (e.g., 1-(4-nitrophenyl)piperazine), nitrophenylacetyl chloride, and a base (e.g., triethylamine).

  • Solvent : Dry tetrahydrofuran (THF) or dichloromethane (DCM).

  • Conditions : Reaction at 0–5°C under anhydrous conditions, followed by stirring at room temperature for 1–2 hours .

A representative reaction scheme is:
Piperazine derivative+Nitrophenylacetyl chlorideEt3NTarget compound\text{Piperazine derivative} + \text{Nitrophenylacetyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound}

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

  • Temperature Control : Initial cooling (0–5°C) to minimize side reactions, followed by room temperature stirring.

  • Solvent Choice : DCM or THF ensures solubility and inertness.

  • Base Selection : Triethylamine (Et₃N) neutralizes HCl generated during acylation.

For example, in the synthesis of 2-Chloro-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone, chloroacetyl chloride was added dropwise over 1 hour to 1-(4-nitrophenyl)piperazine and Et₃N in DCM, yielding the product after 2 hours .

Characterization Techniques

Purity and structural confirmation are validated using:

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress.

  • Nuclear Magnetic Resonance (¹H/¹³C NMR) : Confirms structural integrity (e.g., shifts for the carbonyl group and aromatic protons).

  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight and isotopic distribution.

  • Elemental Analysis : Ensures >95% purity, with experimental values within ±0.3% of theoretical calculations .

Research Findings and Yields

Compound Yield Method Key Data
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone78%Reaction of 8a with 1-(2-methoxyphenyl)piperazine IR: 1641 cm⁻¹ (C=O), ¹H NMR: δ 3.31 (s, CH₂), 8.14 (d, aromatic)
1,2-Bis(4-(2-nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone83%Reaction of 8e with 1-(2-nitro-4-(trifluoromethyl)phenyl)piperazine HRMS: m/z 591.1776 [M+H]+, Elemental Analysis: C 48.96%, H 4.25%, N 14.36%

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it an essential intermediate in organic synthesis.

Biology

Biologically, 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone is being investigated for its potential as a ligand in receptor binding studies. The compound's ability to interact with specific receptors may lead to insights into receptor mechanisms and drug design.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting the central nervous system. Its biological activity is primarily attributed to its interaction with various receptors and enzymes, which can modulate significant pharmacological effects.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in treating neurological disorders. For instance:

  • Study on Receptor Binding : A study demonstrated that derivatives of this compound exhibited significant binding affinity for serotonin receptors, suggesting its potential use in antidepressant therapies.
  • Analgesic Properties : Research indicated that modifications of the compound could lead to new analgesics for neuropathic pain management, showcasing its versatility in medicinal applications.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Melting Point (°C) Notable Properties / Activities References
Target Compound 4-Nitrophenyl, 4-phenylpiperazine 325.36 Not reported Research use in receptor modulation
1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone (RN3) 2,4,5-Trichlorophenoxy group 467.73 Not reported Enhanced lipophilicity, potential pesticidal activity
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone 3,5-Dimethyl-4-nitropyrazole 359.39 Not reported Heterocyclic nitro group; kinase inhibition potential
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) 4-Methoxyphenylsulfonyl, tetrazolylthio 520.11 161–163 High molecular weight, antiproliferative activity
1-[4-(Morpholin-4-ylsulfonyl)phenyl]-2-(4-phenylpiperazin-1-yl)ethanone Morpholinylsulfonylphenyl 545.60 Not reported Improved metabolic stability, lower permeability

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s nitro group contrasts with analogs bearing methoxy (7n) or ethoxyphenyl () groups.
  • Lipophilicity: The trichlorophenoxy group in RN3 increases lipophilicity (logP ~4.5 estimated), enhancing membrane permeability compared to the target compound (logP ~2.8) .
  • Thermal Stability : Analogs with sulfonyl groups (e.g., 7n) exhibit higher melting points (161–163°C) due to strong intermolecular interactions, whereas pyrazole-containing derivatives may have lower thermal stability .
Anticancer Activity
  • The nitro group may enhance DNA intercalation or redox cycling in cancer cells.
  • Tetrazolylthio Derivatives (7n, 7o) : Exhibit antiproliferative activity against breast cancer cell lines (MCF-7, GI₅₀: 8–12 μM) via tubulin polymerization inhibition .
Antimicrobial and Antifungal Effects
  • Benzimidazole Analogs (e.g., BD-5) : Show broad-spectrum antimicrobial activity (MIC: 16–32 µg/mL against S. aureus and E. coli), attributed to the nitro group’s ability to disrupt microbial electron transport chains .

Biological Activity

2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone, a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is synthesized through the reaction of 4-nitrobenzaldehyde with 4-phenylpiperazine, typically employing acidic catalysts under elevated temperatures. Its unique structural features enable a variety of interactions at the molecular level, leading to diverse biological effects.

Synthesis and Properties

The synthesis of this compound involves several steps:

  • Starting Materials : 4-nitrobenzaldehyde, 4-phenylpiperazine.
  • Catalysts : Acidic catalysts such as hydrochloric acid or sulfuric acid.
  • Solvents : Ethanol or methanol.
  • Temperature : Ranges from 60°C to 80°C.
  • Reaction Time : Several hours to overnight depending on desired yield.
PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H19N3O3
CAS Number349410-58-8

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The nitrophenyl group and the piperazine moiety play crucial roles in modulating biological pathways. The binding affinity and specificity towards certain targets can lead to significant pharmacological effects, including potential therapeutic applications in treating central nervous system disorders.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have demonstrated that this compound possesses antitumor properties, with IC50 values indicating effective inhibition of cancer cell proliferation. For instance, it has shown cytotoxicity against various cancer cell lines, comparable to reference compounds like combretastatin-A4. The mechanism appears to involve apoptosis induction through pathways involving p53 expression and caspase activation.

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects. It may act as a ligand in receptor binding studies, influencing neurotransmitter systems and potentially offering therapeutic benefits in conditions such as depression and anxiety.

Case Studies

  • Anticancer Studies : A study reported the IC50 values of the compound against MCF-7 cells (breast cancer) ranging from 0.65 to 2.41 µM, indicating significant cytotoxicity and suggesting further exploration for anticancer drug development .
  • Neuropharmacology : In receptor binding assays, the compound demonstrated affinity for serotonin receptors, highlighting its potential role in modulating mood disorders .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other piperazine derivatives:

CompoundBiological Activity
2-(4-Nitrophenyl)-1-(4-methylpiperazin-1-yl)ethanoneModerate antitumor activity
2-(4-Nitrophenyl)-1-(4-isopropylpiperazin-1-yl)ethanoneHigher neuropharmacological effects

Q & A

Q. How can researchers optimize the synthesis of 2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone for high yield and purity?

Methodological Answer: A robust synthesis involves coupling 4-nitrophenylacetic acid with 4-phenylpiperazine using propylphosphonic acid anhydride (PPAA) as a coupling agent in DMF, with Et₃N as a base. Key parameters include maintaining a stoichiometric ratio of 1:1 for reactants, reaction at room temperature for 24 hours, and crystallization from acetone for purification. This method achieves yields >75% with minimal byproducts .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR in DMSO-d₆ resolves the piperazine ring protons (δ 2.5–3.5 ppm) and nitrophenyl aromatic signals (δ 7.5–8.3 ppm).
  • IR spectroscopy confirms carbonyl (C=O) stretching at ~1680 cm⁻¹ and nitro (NO₂) absorption at ~1520 cm⁻¹.
  • Mass spectrometry (e.g., GC-MS) validates molecular weight (MW 353.38 g/mol) via molecular ion peaks .

Q. How can researchers assess the compound's preliminary biological activity?

Methodological Answer: Initial screens involve in vitro assays:

  • Anti-inflammatory activity : Inhibition of nitric oxide (NO) production in LPS-induced macrophages.
  • Analgesic activity : Tail-flick or acetic acid writhing tests in rodent models.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safety margins .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental NMR data for this compound?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and predict NMR shifts. Compare with experimental data to identify conformational discrepancies.
  • Use X-ray crystallography (e.g., SHELXL refinement) to resolve absolute configuration and validate computational models .

Q. How can enantioselectivity be controlled during catalytic modifications of this compound?

Methodological Answer: Employ chiral catalysts like copper(II) acetate with enantiopure bis(thioamide) ligands (e.g., BTA Cha) in hydrosilylation reactions. Monitor enantiomeric excess (ee) via chiral GC/HPLC and optimize reaction conditions (e.g., -25°C, toluene solvent) to achieve >90% ee .

Q. What experimental designs are effective for studying the compound's DNA interaction mechanisms?

Methodological Answer:

  • UV-Vis spectroscopy and fluorescence quenching to assess DNA binding affinity.
  • Gel electrophoresis to evaluate photocleavage activity (e.g., supercoiled vs. open-circular DNA degradation under UV light).
  • Molecular docking (AutoDock Vina) to predict binding sites on DNA minor grooves .

Q. How can researchers address low solubility in biological assays without structural modification?

Methodological Answer:

  • Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based inclusion complexes.
  • Optimize micellar systems with surfactants (e.g., Tween-80) to enhance aqueous dispersion while maintaining bioactivity .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

Methodological Answer:

  • Fit data to non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Validate reproducibility via triplicate experiments .

Q. How can crystallographic data (e.g., SHELXL outputs) be cross-validated with spectroscopic results?

Methodological Answer:

  • Compare X-ray-derived bond lengths/angles (e.g., C=O: ~1.22 Å) with DFT-optimized geometries.
  • Overlay experimental and computational ORTEP diagrams to identify structural deviations >0.05 Å .

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